molecular formula C8H8O3S B2621383 3-Hydroxy-2,3-dihydro-benzothiophene-1,1-dione CAS No. 340774-59-6

3-Hydroxy-2,3-dihydro-benzothiophene-1,1-dione

Cat. No. B2621383
CAS RN: 340774-59-6
M. Wt: 184.21
InChI Key: RVSZMOUZQCRNKH-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydro-benzothiophene-1,1-dione (3-HBD) is an important organic compound that has been studied extensively for its potential applications in various scientific fields. It is a heterocyclic compound that is composed of a benzene ring, a thiophene ring, and a hydroxyl group. 3-HBD is also known as 3-hydroxybenzothiophene-1,1-dione, 3-hydroxybenzothiophene, and 3-hydroxybenzothiophene-1,1-dione. This compound is a colorless solid with a melting point of 109-111 °C and a boiling point of 223-224 °C. It is insoluble in water but soluble in alcohols, ethers, and other organic solvents.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-2,3-dihydro-benzothiophene-1,1-dione are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . These factors could include temperature, pH, and the presence of other molecules in the environment.

Advantages and Limitations for Lab Experiments

The use of 3-HBD in laboratory experiments has several advantages and limitations. On the plus side, it is a relatively inexpensive compound and can be easily synthesized using various methods. On the downside, it is relatively unstable and can be easily oxidized in the presence of oxygen. In addition, it can be difficult to purify and has limited solubility in water.

Future Directions

The potential applications of 3-HBD are still being explored. Some possible future directions include the development of new synthetic methods for the synthesis of 3-HBD, the investigation of its biological properties, and the exploration of its potential uses in medicine, agriculture, and other fields. In addition, further research is needed to better understand the mechanism of action of 3-HBD and its biochemical and physiological effects.

Synthesis Methods

3-HBD can be synthesized in various ways, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction is a type of organic reaction in which an alkyl or aryl halide is reacted with a Grignard reagent to form a new carbon-carbon bond. The Wittig reaction is an organic reaction in which an aldehyde or a ketone is reacted with a phosphonium salt to form a new carbon-carbon bond. Both of these reactions can be used to synthesize 3-HBD.

Scientific Research Applications

3-HBD has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of new molecules, as a catalyst for organic reactions, and as a starting material for the synthesis of various heterocyclic compounds. 3-HBD has also been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZMOUZQCRNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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